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Compound of Interest

tert-Butyl 4-iodo-5-methoxypyridin-
Compound Name:
3-ylcarbamate

cat. No.: B1371663

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 4-iodo-5-
methoxypyridin-3-ylcarbamate, a key heterocyclic building block in modern medicinal
chemistry and organic synthesis. The document elucidates its core physicochemical properties,
provides expert insight into its structural components, outlines a logical synthetic strategy, and
details its primary applications as a versatile intermediate for creating complex molecular
architectures. The central theme is the strategic combination of a Boc-protected amine and an
iodinated pyridine core, which offers a stable, yet highly adaptable scaffold for late-stage
functionalization, particularly in drug discovery programs.

Core Physicochemical Properties

The fundamental quantitative data for tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate are
summarized below. These values are foundational for all experimental work, from reaction
stoichiometry calculations to analytical characterization.
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Property Value Source
Molecular Weight 350.15 g/mol [1]
Molecular Formula C11H15IN203 [1]

CAS Number 1045858-08-9 [1]
Physical Form Solid
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Structural and Functional Group Analysis

The utility of this molecule is best understood by dissecting its constituent parts. Each
functional group is strategically placed to impart specific reactivity and stability, making it a well-
designed synthetic intermediate.

Chemical Structure

Caption: 2D Structure of the title compound.

Functional Group Roles

« tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the
C3-amino functionality.[2][3] Amines are nucleophilic and basic, properties that can interfere
with subsequent chemical transformations, particularly metal-catalyzed cross-coupling
reactions. By converting the amine to a carbamate, its nucleophilicity and basicity are
significantly attenuated.[3][4] The steric bulk of the tert-butyl group can also provide steric
hindrance to direct reactions at other sites.[2] Critically, the Boc group is stable to a wide
range of basic and nucleophilic conditions but can be cleanly removed under anhydrous
acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for orthogonal deprotection
strategies in multi-step syntheses.[2][3][5]
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 lodopyridine Core: The iodopyridine scaffold is the molecule's primary reactive center for
building molecular complexity. The carbon-iodine bond is relatively weak and susceptible to
oxidative addition, making it an excellent electrophile for transition-metal-catalyzed cross-
coupling reactions.[6] This functionality allows for the precise and efficient formation of new
carbon-carbon or carbon-heteroatom bonds at the C4 position. lodinated aromatics are often
more reactive than their bromine or chlorine counterparts in such reactions. The pyridine ring
itself is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and
target binding.[6][7]

o Methoxy Group: The methoxy group at the C5 position acts as an electron-donating group.
This influences the electronic properties of the pyridine ring, which can modulate the
reactivity of the C-I bond and affect the overall physicochemical properties of the molecule
and its downstream derivatives, such as lipophilicity and hydrogen bonding potential.

Proposed Synthetic Workflow and Rationale

While a specific literature preparation for this exact compound is not readily available, a logical
and field-proven synthetic pathway can be devised based on established methodologies for
analogous substituted halopyridines. The proposed workflow prioritizes efficiency and the use
of common laboratory reagents.

Nucleophilic Attack on (Boc):0

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
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Caption: Proposed two-step synthetic workflow.

Causality Behind Experimental Choices:
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o Step 1 (lodination): The synthesis logically begins with a commercially available or readily
synthesized 3-amino-5-methoxypyridine. The amino and methoxy groups are ortho, para-
directing activators for electrophilic aromatic substitution. The C4 position is sterically
accessible and electronically activated, making it the most probable site for iodination. N-
lodosuccinimide (NIS) is selected as the iodinating agent because it is an easy-to-handle,
solid electrophilic iodine source that provides milder conditions compared to molecular
iodine.

o Step 2 (Boc Protection): Following iodination, the amino group is protected. Di-tert-butyl
dicarbonate ((Boc)20) is the standard reagent for this transformation due to its high reactivity
with amines and the benign nature of its byproducts (tert-butanol and CO2).[3][4] A non-
nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the
reaction without competing with the amine nucleophile. This step is crucial to prevent the
amine from interfering in subsequent reactions.

Application in Drug Discovery: A Cross-Coupling
Hub

The primary value of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is its role as a
versatile precursor for creating diverse libraries of compounds through transition-metal-
catalyzed cross-coupling reactions. The C4-iodo position is a synthetic handle that can be
replaced with a wide variety of substituents.
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Diverse Scaffolds

4-Amino Pyridines

tert-Butyl 4-iodo-5-
methoxypyridin-3-ylcarbamate

4-Alkynyl Pyridines

Suzuki Coupling H 4-Aryl/Heteroaryl Pyridines
(Boronic Acids/Esters) | : -
[Pd Catalyst]

Click to download full resolution via product page
Caption: Utility in common cross-coupling reactions.
Expert Insights:

e Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic
acids (or esters) under palladium catalysis allows for the facile synthesis of 4-biaryl pyridine
derivatives. This is a cornerstone reaction in medicinal chemistry for exploring structure-
activity relationships (SAR) by modifying peripheral aromatic systems.

e Sonogashira Coupling: The use of terminal alkynes as coupling partners provides access to
4-alkynyl pyridines. The resulting triple bond is a rigid linker and can serve as a handle for
further chemistry, such as click reactions or reductions.

» Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by
coupling with a wide range of primary or secondary amines. This is a powerful method for
introducing basic centers or complex side chains that can interact with biological targets.

Upon successful coupling, the Boc group can be removed with acid to reveal the C3-amino
group, which can then be used for further derivatization (e.g., amide bond formation, reductive
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amination), thus providing another vector for molecular diversification.

Quality Control and Characterization

It is critical for the end-user to independently verify the identity and purity of this reagent, as
some suppliers provide it for early discovery research without comprehensive analytical data.
Self-Validating Protocol Standards:

 Visual Inspection: The material should be a uniform solid.

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion
corresponding to the protonated molecule [M+H]* at m/z 351.0. The isotopic pattern for
iodine should be clearly visible.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Expect signals corresponding to the pyridine ring protons, the methoxy group
(~3.5-4.0 ppm), the Boc group (a singlet for 9 protons at ~1.5 ppm), and the N-H proton of
the carbamate.

o 18C NMR: Expect distinct signals for the pyridine carbons, the methoxy carbon, the
guaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.

o Purity Analysis (HPLC): High-performance liquid chromatography, preferably coupled with a
mass spectrometer (LC-MS), should be used to assess purity. A single major peak should be
observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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